NNMT Inhibitory Potency: 4-Methoxy-2-methylquinolin-7-amine Exhibits Sub-Nanomolar Affinity (Ki = 0.501 nM)
4-Methoxy-2-methylquinolin-7-amine demonstrates potent inhibition of nicotinamide N-methyltransferase (NNMT) with a Ki value of 0.501 nM [1]. This places the compound among high-affinity NNMT ligands. Notably, the structural analog 2-methylquinolin-7-amine lacks the 4-methoxy group and shows no reported NNMT activity in available databases, instead exhibiting cytotoxicity against cancer cell lines (IC₅₀ = 15–20 μM) . The 0.501 nM Ki value is approximately 178-fold lower than the DOT1L IC₅₀ (1.30×10³ nM) reported for a structurally related quinoline derivative [2], indicating that the 4-methoxy-2-methyl substitution pattern confers target-specific potency rather than pan-assay interference.
| Evidence Dimension | NNMT inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.501 nM |
| Comparator Or Baseline | 2-Methylquinolin-7-amine (des-methoxy analog): NNMT activity not reported; DOT1L IC₅₀ = 1.30×10³ nM for related quinoline derivative |
| Quantified Difference | ~178-fold lower Ki vs. DOT1L IC₅₀ of related analog |
| Conditions | Inhibition of N-terminal His₆-tagged wild-type human NNMT expressed in E. coli NiCo21(DE3), assessed as reduction in 1-methylquinolinium level |
Why This Matters
For researchers investigating NNMT as a therapeutic target in metabolic disorders or oncology, this compound provides a validated chemical probe with sub-nanomolar affinity, enabling SAR studies where micromolar-active alternatives would be inadequate.
- [1] BindingDB Entry BDBM50530712 (CHEMBL4591248). Ki = 0.501 nM for human NNMT inhibition. View Source
- [2] BindingDB Entry BDBM50247634 (CHEMBL4067973). DOT1L inhibition IC₅₀ = 1.30×10³ nM for related quinoline derivative. View Source
